molecular formula C9H13BO3 B057512 2-Ethoxy-5-methylphenylboronic acid CAS No. 123291-97-4

2-Ethoxy-5-methylphenylboronic acid

Cat. No. B057512
M. Wt: 180.01 g/mol
InChI Key: KBGGTPGSWHNQEX-UHFFFAOYSA-N
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Description

Boronic acids are versatile compounds widely used in organic synthesis, particularly in Suzuki cross-coupling reactions. They are known for their stability and reactivity, which make them essential in creating complex organic molecules.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions on readily-available precursors. For example, 2-ethoxy-3-pyridylboronic acid can be synthesized on a large scale via a directed ortho-metalation reaction on 2-ethoxypyridine, yielding novel 2-ethoxy-3-aryl/heteroaryl-pyridines under palladium-catalysed Suzuki–Miyaura conditions (Thompson et al., 2005).

Molecular Structure Analysis

The X-ray crystal structure of similar boronic acid compounds reveals intramolecular and intermolecular hydrogen bonding, showcasing the significance of the boronic acid group in stabilizing the molecular structure. The boronic acid group participates in an intramolecular O–H⋯O bond and an intermolecular O–H⋯N bond, highlighting its role in the crystal packing and molecular interactions (Thompson et al., 2005).

Chemical Reactions and Properties

Boronic acids are integral in various chemical reactions, including Suzuki cross-coupling, which is pivotal in forming carbon-carbon bonds. They also participate in rhodium-catalyzed coupling reactions, leading to the synthesis of complex organic structures, such as benzosilole derivatives through formal substitution at silicon centers (Tobisu et al., 2009).

Scientific Research Applications

Enantioselective Recognition and Sensor Applications

Research by Ghosn and Wolf (2011) explores the enantioselective recognition capabilities of derivatives formed from boronic acids, highlighting the potential of such compounds in chiral sensing applications. The study demonstrates the use of circular dichroism as a sensor to detect a wide range of chiral amines, showcasing the versatility of boronic acid derivatives in analytical chemistry (Ghosn & Wolf, 2011).

Supramolecular Chemistry

Cyrański et al. (2012) investigated the influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids. This work aimed at understanding and designing boronic acids with monomeric structures to be used as building blocks in crystal engineering. The study reveals that disubstituted species can offer a variety of interactions, potentially useful for developing novel materials (Cyrański et al., 2012).

Fluorescence Quenching Studies

The work of Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives provides insights into their photophysical properties. This study suggests that these compounds can be used in developing fluorescence-based sensors, exploiting their quenching interactions with analytes like aniline. The findings offer a foundation for further research into the design of sensitive and selective fluorescent probes for various applications (Geethanjali et al., 2015).

Catalytic Applications and Synthesis

Thompson et al. (2005) described the synthesis of 2-ethoxy-3-pyridylboronic acid and its application in cross-coupling reactions to yield highly functionalized 3-aryl/heteroaryl-pyridines. This research showcases the utility of ethoxy-substituted boronic acids in facilitating Suzuki–Miyaura cross-coupling reactions, underscoring their significance in organic synthesis (Thompson et al., 2005).

Exploration of Molecular Packing

Pedireddi and Seethalekshmi (2004) studied supramolecular assemblies of phenylboronic acids, revealing how these compounds can form complex structures through hydrogen bonding. Such studies are crucial for understanding the self-assembly mechanisms of boronic acids and their potential in creating novel supramolecular architectures (Pedireddi & Seethalekshmi, 2004).

Safety And Hazards

2-Ethoxy-5-methylphenylboronic acid may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

(2-ethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGGTPGSWHNQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404914
Record name 2-Ethoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-methylphenylboronic acid

CAS RN

123291-97-4
Record name 2-Ethoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride)
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